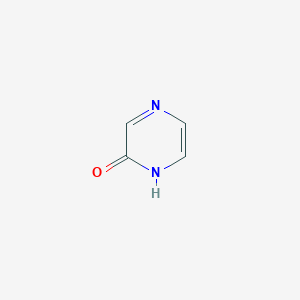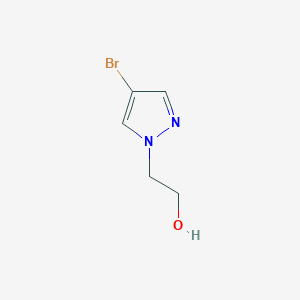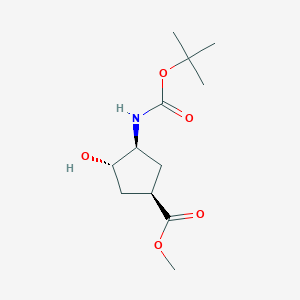
4-咪唑乙酸盐酸盐
描述
4-Imidazoleacetic acid hydrochloride (4-IAA HCl) is a widely used compound in scientific research, particularly in the fields of biochemistry and physiology. It is a potent inhibitor of several enzymes, and has been used in various scientific studies to assess the functions of various enzymes and pathways in the body.
科学研究应用
咪唑基-聚乙烯亚胺修饰纳米粒子的合成
4-咪唑乙酸盐酸盐已被用于合成咪唑基-聚乙烯亚胺修饰的纳米粒子 . 这些纳米粒子可用于各种领域,例如药物递送、生物成像和生物传感。
吡啶基和咪唑基功能化碳蛋白的生产
该化合物也已被用于生产吡啶基和咪唑基功能化碳蛋白 . 这些碳蛋白可以作为潜在的金属离子螯合剂,在环境修复和金属中毒治疗中发挥作用。
GABA C 受体的竞争性拮抗剂
在生物化学和生理学中,4-咪唑乙酸盐酸盐作为 GABA C 受体的竞争性拮抗剂 . 这意味着它可用于研究以了解这些受体的功能并开发靶向这些受体的药物。
钙钛矿太阳能电池的界面工程
据报道,4-咪唑乙酸盐酸盐已被用作钙钛矿太阳能电池界面工程设计中的多功能化学连接剂 . 它通过与 SnO2 的酯化反应在 SnO2 和钙钛矿之间提供化学桥,并通过咪唑环与钙钛矿进行静电相互作用 .
化学性质研究
该化合物的性质,如其在水中的溶解度、熔点和固体形式 使其成为化学性质研究的兴趣对象。
其他化合物的生产
4-咪唑乙酸盐酸盐由于其反应性,还可用于生产其他化合物 . 这使其在化学合成的各个领域都具有价值。
作用机制
Target of Action
4-Imidazoleacetic acid hydrochloride, also known as 2-(1H-imidazol-5-yl)acetic acid hydrochloride, is a competitive antagonist at GABA C receptors . GABA C receptors are a type of GABA receptors, which are inhibitory neurotransmitter receptors present in the nervous system.
Mode of Action
As a competitive antagonist, 4-Imidazoleacetic acid hydrochloride binds to the active site of GABA C receptors, preventing the binding of the neurotransmitter GABA. This prevents the activation of the receptor, thereby inhibiting the downstream effects of GABA signaling .
Biochemical Pathways
The primary biochemical pathway affected by 4-Imidazoleacetic acid hydrochloride is the GABAergic signaling pathway. By inhibiting GABA C receptors, it disrupts the normal inhibitory signaling in the nervous system. The downstream effects of this disruption can vary widely, depending on the specific neural circuits involved .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-Imidazoleacetic acid hydrochloride’s action are primarily related to its inhibition of GABA C receptors. By preventing the activation of these receptors, it can disrupt inhibitory signaling in the nervous system. This could potentially lead to increased neuronal excitability and altered neural function .
Action Environment
The action, efficacy, and stability of 4-Imidazoleacetic acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body Additionally, its activity could potentially be influenced by the presence of other substances that interact with GABA C receptors.
生化分析
Biochemical Properties
4-Imidazoleacetic acid hydrochloride plays a crucial role in biochemical reactions. It has been found to significantly affect enzymes such as proteases, phosphatases, and kinases by binding to their active sites, thereby impeding their catalytic capabilities . This inhibition of enzyme activity exerts subsequent effects on the biochemical pathways in which these enzymes partake .
Cellular Effects
The effects of 4-Imidazoleacetic acid hydrochloride on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 4-Imidazoleacetic acid hydrochloride exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It acts as a competitive antagonist at GABA C receptors .
Metabolic Pathways
4-Imidazoleacetic acid hydrochloride is involved in certain metabolic pathways. It can be biosynthesized from imidazole-4-acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial . Detailed information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.
属性
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLCFYPFGFBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
| Record name | Imidazoleacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00186237 | |
| Record name | 4-Imidazoleacetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3251-69-2 | |
| Record name | 1H-Imidazole-5-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazoleacetic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazoleacetic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-imidazoleacetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLEACETIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET7A74ROAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-imidazoleacetic acid hydrochloride interact with the perovskite solar cell components to improve efficiency?
A1: 4-Imidazoleacetic acid hydrochloride (ImAcHCl) acts as a multifunctional chemical linker between the SnO2 electron transport layer and the perovskite layer in the solar cell []. It achieves this through:
- Ester bond formation: The carboxylic acid group of ImAcHCl undergoes an esterification reaction with hydroxyl groups on the SnO2 surface, forming a strong chemical bridge [].
- Electrostatic interaction: The imidazolium cation of ImAcHCl interacts electrostatically with iodide anions present in the perovskite structure []. This dual interaction enhances the interface contact and facilitates charge extraction.
- Improved perovskite crystallinity: The chloride anion in ImAcHCl contributes to improved perovskite film crystallinity, leading to better charge transport within the perovskite layer [].
Q2: What are the stability implications of using 4-imidazoleacetic acid hydrochloride in perovskite solar cells?
A2: The research indicates that incorporating ImAcHCl improves both thermal and moisture stability of the perovskite solar cells []. Unencapsulated devices with ImAcHCl-modified SnO2 exhibited enhanced resistance to degradation under thermal and humid conditions compared to devices without the ImAcHCl modification []. This enhanced stability is crucial for the long-term performance and commercial viability of perovskite solar cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















